(3S)-N-cyclopropylpiperidine-3-carboxamide
Description
(3S)-N-Cyclopropylpiperidine-3-carboxamide is a chiral piperidine derivative featuring a cyclopropyl group attached via a carboxamide linkage at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
(3S)-N-cyclopropylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-8-3-4-8)7-2-1-5-10-6-7/h7-8,10H,1-6H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCHRLNYITUXPD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-cyclopropylpiperidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with a suitable piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the cyclization process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems for monitoring and controlling the reaction conditions further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3S)-N-cyclopropylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3S)-N-cyclopropylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of (3S)-N-cyclopropylpiperidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
N-Cyclopropylpiperidine-3-carboxamide Hydrochloride
CAS No.: 1221724-04-4
- Molecular Formula : C₉H₁₇ClN₂O
- Molecular Weight : 204.70 g/mol
- Key Differences: This is the hydrochloride salt form of the parent compound, enhancing aqueous solubility compared to the free base.
(3S)-N-(9H-Xanthen-9-ylmethyl)piperidine-3-carboxamide
CAS No.: Not provided (Identifier: 0ME)
- Molecular Formula : C₂₀H₂₂N₂O₂
- Molecular Weight : 334.40 g/mol
- Key Differences :
- The xanthen-9-ylmethyl substituent introduces significant steric bulk and aromaticity, likely reducing membrane permeability compared to the cyclopropyl analog.
- The extended π-system may enhance interactions with hydrophobic binding pockets in proteins, making it a candidate for enzyme inhibition studies .
(3S)-N-[(3,4-Dimethoxyphenyl)methyl]-N-ethyl-1-methanesulfonylpiperidine-3-carboxamide
Molecular Formula : C₁₈H₂₈N₂O₅S
- Molecular Weight : 396.49 g/mol
β-D-Glucopyranoside Derivatives
Example CAS No.: 65597-47-9
- Molecular Formula : C₂₁H₂₄O₁₁
- Molecular Weight : 452.41 g/mol
- The glucopyranoside group drastically increases hydrophilicity, contrasting with the lipophilic cyclopropyl group in the target compound .
Data Table: Structural and Physicochemical Comparison
Biological Activity
(3S)-N-cyclopropylpiperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on recent research findings.
Overview of Biological Activity
The biological activity of this compound has been explored in various studies, particularly concerning its role as an antiproliferative agent and its effects on specific cellular pathways. The compound has been noted for its ability to induce cellular senescence in melanoma cells, showcasing its potential as a therapeutic candidate in oncology.
Research indicates that this compound operates through specific molecular interactions that influence cell cycle regulation and apoptosis. The compound's structural features allow it to interact with various biological targets, leading to significant alterations in cellular behavior.
Key Findings
- Senescence Induction : Studies have demonstrated that this compound can induce senescence-like phenotypic changes in human melanoma A375 cells without causing significant cytotoxicity to normal cells. This effect is quantified by the effective concentration (EC50) required to induce senescence and the half-maximal inhibitory concentration (IC50) for antiproliferative activity .
- Structure-Activity Relationship (SAR) : The piperidine-3-carboxamide moiety is crucial for its biological activity. Variations in the structure significantly affect the compound's efficacy, with certain configurations exhibiting markedly higher activity than others. For instance, the S-enantiomer has been shown to be more potent than its R counterpart .
Table 1: Biological Activity of this compound Derivatives
| Compound | EC50 (μM) | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | 1.24 | 0.88 | Induces senescence in A375 melanoma cells |
| Other derivatives | Varies | Varies | Comparison with known compounds |
Case Studies
Case Study 1: Antiproliferative Activity in Melanoma
In a focused study, this compound was evaluated alongside other derivatives for their antiproliferative properties against melanoma cell lines. The results indicated that the compound not only inhibited cell proliferation but also triggered senescence pathways effectively, suggesting a dual mechanism of action that could be leveraged for therapeutic purposes .
Case Study 2: Structure Optimization
Further investigations into the SAR revealed that modifications to the cyclopropyl group and piperidine ring can significantly enhance biological activity. For example, introducing specific substituents on the piperidine ring improved binding affinity to target proteins involved in cell cycle regulation, leading to increased efficacy against cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
